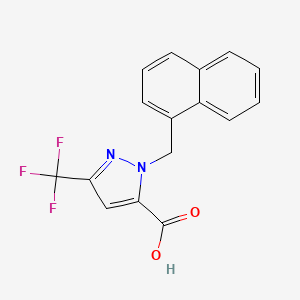
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H11F3N2O2 and its molecular weight is 320.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical and agricultural applications. Its unique trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological targets.
- Molecular Formula : C14H12F3N3O2
- Molecular Weight : 303.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased electron-withdrawing properties, which can stabilize interactions with target sites.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, in a study assessing the cytotoxic effects of various pyrazole derivatives against cancer cell lines, this compound demonstrated notable activity against several carcinoma cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 6.5 | |
| MCF-7 (Breast) | 8.2 | ||
| HeLa (Cervical) | 7.0 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also shown anti-inflammatory effects. Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Study on Cytotoxicity
A case study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship study demonstrated that modifications in the naphthyl and trifluoromethyl groups significantly impacted the biological activity of the compound. The presence of these groups was crucial for maintaining high binding affinity and selectivity towards cancer cell lines.
Propriétés
IUPAC Name |
2-(naphthalen-1-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)14-8-13(15(22)23)21(20-14)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHPHDXAGDNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=CC(=N3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













